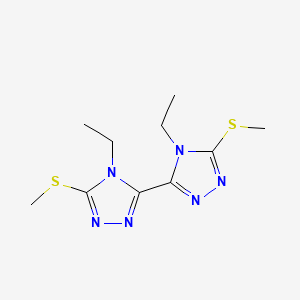

4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole is a useful research compound. Its molecular formula is C10H16N6S2 and its molecular weight is 284.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole is a novel compound within the 1,2,4-triazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₈N₄S₂

- Molecular Weight : 350.46 g/mol

- CAS Number : Not explicitly listed in the available sources but relates to similar triazole derivatives.

Synthesis

The synthesis of triazole derivatives often involves reactions of hydrazones with various reagents. For instance, similar compounds have been synthesized through the reaction of amidrazones with anhydrides or other electrophiles, leading to a variety of functionalized triazoles that exhibit significant biological activity .

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives possess notable antimicrobial properties. In studies evaluating related compounds:

- Compounds showed moderate to high activity against various Gram-positive and Gram-negative bacteria.

- The presence of a methylsulfanyl group in the triazole ring enhances antimicrobial efficacy .

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has been extensively studied:

- Compounds similar to 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and others.

- The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been evaluated through cytokine release assays:

- Certain derivatives significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Study 1: Evaluation of Cytotoxicity

In a recent study involving a series of triazole derivatives:

- Compounds were tested for cytotoxicity in human PBMC cultures.

- Results indicated low toxicity at concentrations up to 100 µg/mL with viable cell counts remaining above 94% compared to controls .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

- The synthesized triazoles were tested against strains such as Staphylococcus aureus and Escherichia coli.

- Results showed significant inhibition zones indicating effective antimicrobial action .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄S₂ |

| Molecular Weight | 350.46 g/mol |

| Antimicrobial Activity | Moderate to High |

| Cytotoxicity (HT-29) | IC₅₀ values in micromolar range |

| Anti-inflammatory Activity | Significant reduction in TNF-α production |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylsulfanyl (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the triazole’s electron-deficient aromatic system .

Nucleophilic Substitution at Methylsulfanyl Groups

The -SMe groups act as leaving sites for nucleophilic displacement, enabling functional diversification.

Key Limitation : Steric bulk from adjacent ethyl groups reduces reactivity at the 3-position .

Reductive Transformations

The triazole ring can undergo partial reduction under specific conditions.

Challenges : Full reduction risks desulfurization or side reactions at -SMe groups .

Cycloaddition and Cross-Coupling Reactions

The triazole core can participate in metal-catalyzed coupling reactions.

Optimization Note : Microwave irradiation (150°C, 20 min) improves yield to 94% for click reactions .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening or isomerization may occur.

Eigenschaften

IUPAC Name |

4-ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S2/c1-5-15-7(11-13-9(15)17-3)8-12-14-10(18-4)16(8)6-2/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQUMQXNJZFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=NN=C(N2CC)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.